5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one 5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15586130
InChI: InChI=1S/C22H22N4O3S/c1-4-15(3)26-19(23)18(30(28,29)16-10-6-5-7-11-16)13-17-21(26)24-20-14(2)9-8-12-25(20)22(17)27/h5-13,15,23H,4H2,1-3H3
SMILES:
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol

5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

CAS No.:

Cat. No.: VC15586130

Molecular Formula: C22H22N4O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one -

Specification

Molecular Formula C22H22N4O3S
Molecular Weight 422.5 g/mol
IUPAC Name 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C22H22N4O3S/c1-4-15(3)26-19(23)18(30(28,29)16-10-6-5-7-11-16)13-17-21(26)24-20-14(2)9-8-12-25(20)22(17)27/h5-13,15,23H,4H2,1-3H3
Standard InChI Key DJOGJRCRWNPRAO-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Introduction

Molecular Features:

FeatureDetails
Molecular formulaLikely includes nitrogen (N), sulfur (S), oxygen (O), carbon (C), and hydrogen (H).
Functional groupsSulfonamide (-SO₂), imine (-C=NH), ketone (-C=O).
Tricyclic coreProvides rigidity and potential for π–π stacking interactions.

2. Biological Significance

Sulfonamide derivatives like this compound are widely studied for their therapeutic potential:

  • Anticancer Activity:

    • Sulfonamides have shown selective cytotoxicity in cancer cell lines such as HeLa and MCF-7 .

    • The benzenesulfonyl group is often linked to enhanced cellular uptake and interaction with enzymes.

  • Anti-inflammatory Potential:

    • Compounds with similar structures have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Metabolic Regulation:

    • Sulfonamides are known inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and obesity management .

3. Synthesis Pathways

The synthesis of such compounds typically involves multistep reactions:

  • Formation of the Tricyclic Core:

    • Cyclization reactions using appropriate precursors like cyanamides or thiadiazoles.

  • Introduction of Functional Groups:

    • Benzenesulfonylation via sulfonamide coupling.

    • Alkylation to add butan-2-yl and methyl groups.

Example Reaction Scheme:

StepReagents/ConditionsProduct Description
1Cyanamide + Benzene sulfonyl chlorideIntermediate sulfonamide derivative
2Cyclization with triazole precursorsFormation of tricyclic core
3Alkylation with butan-2-yl halideFinal functionalized compound

4. Research Findings

Related Studies:

  • A study on sulfonamides revealed their potential as enzyme inhibitors for metabolic diseases like Type 2 diabetes .

  • Novel benzenesulfonamide derivatives demonstrated selective cytotoxicity in cancer cells with minimal effects on normal cells .

  • Molecular docking studies have indicated strong binding affinities for similar compounds with inflammatory targets .

Biological Data:

PropertyObservation
Cytotoxicity (IC₅₀)Effective in micromolar ranges against HeLa cells .
Enzyme inhibitionPotential inhibitor of 11β-HSD1 and 5-LOX .

5. Applications

This compound's structure suggests potential applications in:

  • Pharmaceuticals:

    • As a lead compound for anticancer or anti-inflammatory drugs.

    • In metabolic disease treatment targeting specific enzymes.

  • Chemical Biology:

    • As a tool for studying enzyme mechanisms due to its functional diversity.

  • Structural Biology:

    • Its rigid tricyclic core makes it suitable for crystallographic studies to understand protein-ligand interactions.

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